1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC15873312
Molecular Formula: C22H20ClNO6
Molecular Weight: 429.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClNO6 |
|---|---|
| Molecular Weight | 429.8 g/mol |
| IUPAC Name | 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,5R)-5-carbonochloridoyloxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C22H20ClNO6/c1-28-20(25)18-10-11-19(30-21(23)26)24(18)22(27)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-19H,10-12H2,1H3/t18-,19+/m0/s1 |
| Standard InChI Key | WGVMTBWBFFSFFX-RBUKOAKNSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)Cl |
| Canonical SMILES | COC(=O)C1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)Cl |
Introduction
1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic molecule featuring a pyrrolidine ring with multiple functional groups, including a chlorocarbonyl group and a fluorenylmethyl moiety. This compound is notable for its unique structural features and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods ensure the formation of the desired compound with high purity and yield.
Synthesis Steps:
-
Initial Preparation: Formation of the pyrrolidine core.
-
Introduction of Functional Groups: Incorporation of the fluorenylmethyl and chlorocarbonyl groups.
-
Stereochemical Control: Ensuring the correct stereochemistry (2S,5R).
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure and reactivity profile make it an interesting candidate for interaction studies with biological targets.
Potential Biological Targets:
-
Enzymes: Involvement in metabolic processes.
-
Receptors: Potential interaction with specific receptors for therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(9H-fluoren-9-yl)methyl 2-methyl pyrrolidine-1,2-dicarboxylate | Lacks chlorocarbonyl functionality | Different reactivity profile |
| (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid | Piperidine instead of pyrrolidine | Different ring structure and properties |
| (R)-1-(9H-Fluoren-9-yl)methyl 2-methyl pyrrolidine-1,2-dicarboxylic acid | Similar core but different stereochemistry | Potentially different biological activities |
Research Findings and Future Directions
Further research is necessary to fully elucidate the properties and applications of this compound. Interaction studies with biological targets could provide insights into its therapeutic potential. Techniques such as enzyme assays and receptor binding studies are crucial for determining its biological activities.
Future Research Directions:
-
Biological Assays: To assess interactions with enzymes and receptors.
-
Synthetic Modifications: Exploring modifications to enhance stability or reactivity.
-
Pharmacological Studies: Investigating potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume